molecular formula C7H10ClN3O B7983650 5-(Aminomethyl)nicotinamide hydrochloride

5-(Aminomethyl)nicotinamide hydrochloride

Cat. No.: B7983650
M. Wt: 187.63 g/mol
InChI Key: FCWINAVTDFSYPH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O. It is a white solid that is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)nicotinamide hydrochloride typically involves the reaction of 5-nicotinamide ethanolamine with hydrochloric acid. The reaction proceeds under controlled conditions, followed by crystallization and purification steps to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted nicotinamide compounds .

Scientific Research Applications

5-(Aminomethyl)nicotinamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinamide hydrochloride involves its role in the formation of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It influences the activity of several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARP), which are essential for basic cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)nicotinamide hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which allows for unique interactions with biological targets and distinct therapeutic applications. Its high solubility in water and stability under various conditions also contribute to its uniqueness .

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-2-5-1-6(7(9)11)4-10-3-5;/h1,3-4H,2,8H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWINAVTDFSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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